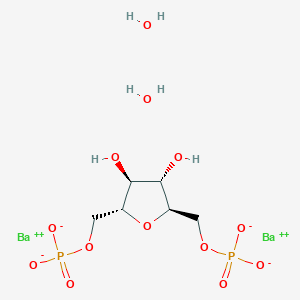

2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

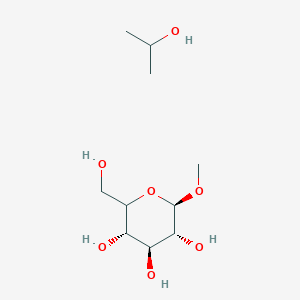

2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₆H₁₄Ba₂O₁₃P₂ and its molecular weight is 630.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis of Cyclic Analogues : 2,5-Anhydroglucitol, 2,5-anhydromannitol, and their phosphate derivatives are synthesized from D-mannose or D-glucose. These compounds, including 2,5-Anhydro-D-mannitol-1,6-diphosphate, are analogues of fructofuranose and its phosphates, highlighting a methodological approach to create selectively labeled compounds for biochemical studies (Persky & Albeck, 2000).

- Fructose 1,6 Bisphosphate Aldolase Inhibitor : A derivative, 2,5-anhydro di-(hydrido)-di-phosphate-di-hydrate mannitol (glucitol), synthesized from banana fruit, has been studied as a structural analogue to known inhibitors of fructose-1,6 bisphosphate aldolase. This suggests potential applications in cancer treatment due to the structural similarity to the enzyme's substrate, offering an inexpensive method for developing treatments (Jesus’ Christus & M. Madson, 2021).

Potential Biological Applications

- Aspergillus fumigatus Mannitol-1-phosphate 5-dehydrogenase : The characterization of mannitol-1-phosphate dehydrogenase from Aspergillus fumigatus has applications in the stereoselective synthesis of protio and deuterio forms of D-mannitol 1-phosphate, showcasing a potential for further biological and biochemical research applications (Krahulec et al., 2008).

- Mannitol Production from CO2 in Cyanobacteria : The engineering of photosynthetic mannitol biosynthesis from CO2 in cyanobacteria, using genes for mannitol-1-phosphate dehydrogenase and mannitol-1-phosphatase, points to innovative approaches for sustainable mannitol production. This research demonstrates the conversion of CO2 into valuable sugar alcohols using photosynthetic organisms, indicating broad implications for biofuel and bioproduct development (Jacobsen & Frigaard, 2014).

Mechanism of Action

Target of Action

The primary target of 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt is the rat liver phosphofructokinase (PFKL) . PFKL is a key enzyme in the glycolytic pathway, which regulates the conversion of fructose 6-phosphate to fructose 1,6-bisphosphate.

Mode of Action

This compound acts as an activator of PFKL . By binding to PFKL, it enhances the enzyme’s activity, leading to increased conversion of fructose 6-phosphate to fructose 1,6-bisphosphate.

Biochemical Pathways

The compound primarily affects the glycolytic pathway . By activating PFKL, it increases the rate of glycolysis, leading to enhanced production of ATP, the primary energy currency of the cell. This can have downstream effects on various cellular processes that rely on ATP, such as muscle contraction and signal transduction.

Result of Action

The activation of PFKL by this compound leads to an increase in the rate of glycolysis . This results in an increased production of ATP, which can enhance the energy availability in cells. Additionally, the compound inhibits gluconeogenesis in isolated hepatocytes and prevents hormonal stimulation of gluconeogenesis .

Properties

IUPAC Name |

barium(2+);[(2R,3S,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]methyl phosphate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O11P2.2Ba.2H2O/c7-5-3(1-15-18(9,10)11)17-4(6(5)8)2-16-19(12,13)14;;;;/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14);;;2*1H2/q;2*+2;;/p-4/t3-,4-,5-,6-;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQRPOQCCLORLH-YNZNHRASSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.O.[Ba+2].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](O1)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.O.[Ba+2].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Ba2O13P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)

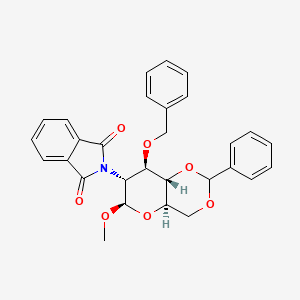

![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)